Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 556829-03-9
VCID: VC8379791
InChI: InChI=1S/C13H12N2O3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-7H,1-2H3,(H,15,16)
SMILES: CC(=O)NC(=CC1=CC=C(C=C1)C#N)C(=O)OC
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate

CAS No.: 556829-03-9

Cat. No.: VC8379791

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate - 556829-03-9

Specification

CAS No. 556829-03-9
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate
Standard InChI InChI=1S/C13H12N2O3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-7H,1-2H3,(H,15,16)
Standard InChI Key XGWADRKREUTTSV-UHFFFAOYSA-N
SMILES CC(=O)NC(=CC1=CC=C(C=C1)C#N)C(=O)OC
Canonical SMILES CC(=O)NC(=CC1=CC=C(C=C1)C#N)C(=O)OC

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate belongs to the class of α,β-unsaturated esters with acetamide and cyanoaryl substituents. Its structure comprises:

  • Acetamide group: A carbonyl-linked methylamine moiety at the C2 position.

  • 4-Cyanophenyl group: A benzene ring substituted with a cyano group at the para position, attached to the C3 carbon.

  • Prop-2-enoate backbone: An α,β-unsaturated ester system with a methyl ester at the terminal carboxylate.

Comparisons to structurally similar compounds, such as methyl 2-acetamido-3-(3-pyridyl)propanoate (CAS 1064157-45-4), reveal that the cyano group’s electron-withdrawing nature likely enhances the compound’s reactivity in conjugate addition reactions .

Table 1: Comparative Molecular Properties of Related Enoate Esters

PropertyMethyl 2-Acetamido-3-(4-Cyanophenyl)prop-2-enoate (Inferred)Methyl 2-Acetamido-3-(3-Pyridyl)propanoate Methyl 2-Cyano-3-(4-Nitrophenyl)prop-2-enoate
Molecular FormulaC₁₃H₁₂N₂O₃C₁₁H₁₄N₂O₃C₁₁H₈N₂O₄
Molecular Weight (g/mol)244.25222.24232.19
Key Functional GroupsAcetamide, cyanoaryl, enoateAcetamide, pyridyl, propanoateCyano, nitroaryl, enoate
Predicted LogP~1.81.2 2.2

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of α,β-unsaturated esters typically involves Knoevenagel condensation or Horner-Wadsworth-Emmons reactions. For methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, a plausible route includes:

  • Acetamide Introduction: Protection of an amine group via acetylation, as seen in the synthesis of methyl 2-acetamido-3-(3-pyridyl)propanoate .

  • Cyanoaryl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-cyanophenyl group.

  • Enoate Formation: Condensation of a ketone or aldehyde with a methyl malonate derivative under acidic or basic conditions .

Case Study: Ethyl 2-Cyano-3-Morpholin-4-Ylprop-2-enoate

The synthesis of ethyl 2-cyano-3-morpholin-4-ylprop-2-enoate (CAS 6630-64-4) involves a three-step process:

  • Morpholine Attachment: Reaction of morpholine with ethyl cyanoacetate.

  • Knoevenagel Condensation: Treatment with an aldehyde to form the α,β-unsaturated system.

  • Purification: Column chromatography to achieve >90% purity .
    This methodology could be adapted for the target compound by substituting morpholine with 4-cyanobenzaldehyde.

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Expected peaks include:

    • ~2250 cm⁻¹: C≡N stretch of the cyano group.

    • ~1740 cm⁻¹: Ester C=O stretch.

    • ~1650 cm⁻¹: Acetamide C=O stretch .

  • NMR (¹H): Key signals would involve:

    • δ 6.8–7.6 ppm: Aromatic protons from the 4-cyanophenyl group.

    • δ 3.7 ppm: Methyl ester singlet.

    • δ 2.0 ppm: Acetamide methyl protons .

Pharmaceutical and Industrial Applications

Material Science Applications

The compound’s conjugated system suggests utility in:

  • Organic Electronics: As a electron-transport layer component in OLEDs.

  • Fluorescent Probes: Modifiable aryl groups enable tuning of emission wavelengths .

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